molecular formula C13H5F2NO2 B1311774 6,9-Difluorobenzo[g]isoquinoline-5,10-dione CAS No. 144511-13-7

6,9-Difluorobenzo[g]isoquinoline-5,10-dione

Cat. No.: B1311774
CAS No.: 144511-13-7
M. Wt: 245.18 g/mol
InChI Key: SCOHHAVQFVXLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6,9-Difluorobenzo[g]isoquinoline-5,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Catalytic reduction can be used to modify the compound’s structure.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or cuprous chloride are used for reduction reactions.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
6,9-Difluorobenzo[g]isoquinoline-5,10-dione has shown promising results in preclinical studies as an anticancer agent. It exhibits significant inhibitory activity against various cancer cell lines, including those resistant to traditional chemotherapy agents like doxorubicin and vincristine .

  • Case Study : In vitro studies demonstrated that this compound induced apoptosis in human colon adenocarcinoma cells (Lovo) and showed efficacy in murine leukemia models (L1210) when administered at specific dosages .

2. Antiviral Properties
Research indicates that this compound also possesses antiviral properties, particularly against pathogens associated with Acquired Immunodeficiency Syndrome (AIDS). Its mechanism of action appears to involve the inhibition of viral replication .

Research Findings

Recent studies have explored various aspects of this compound's pharmacokinetics and toxicity profiles:

  • Pharmacokinetics : Demonstrated high gastrointestinal absorption and permeability across the blood-brain barrier.
  • Dosage Effects : Studies suggest that varying dosages can lead to different effects on pathogen growth inhibition without significant adverse effects at lower doses .

Mechanism of Action

The mechanism of action of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorine substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it valuable for various applications in research and industry .

Biological Activity

Overview

6,9-Difluorobenzo[g]isoquinoline-5,10-dione is a synthetic compound with significant potential in medicinal chemistry, particularly as an anticancer agent and in the treatment of viral infections such as those associated with AIDS. Its unique structure, characterized by the presence of two fluorine atoms at the 6 and 9 positions of the isoquinoline ring, enhances its biological activity and chemical reactivity.

  • Molecular Formula : C₁₃H₅F₂NO₂
  • Molecular Weight : 245.18 g/mol
  • Structure : The compound features a fused isoquinoline system with a dione functionality at the 5 and 10 positions.

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Pathogens : It exhibits significant in vitro inhibitory activity against pathogens associated with AIDS, suggesting its potential as an antiviral agent.
  • Cytotoxicity Against Cancer Cells : Research indicates notable cytotoxic activity against various cancer cell lines. The mechanism may involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .

Pharmacokinetics

  • Absorption : The compound shows high gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : It is permeant across the blood-brain barrier, which is crucial for treating central nervous system-related diseases.

In Vitro Studies

Study FocusResults
Cytotoxicity against cancer cell linesSignificant activity observed across multiple lines; effective at lower dosages with minimal adverse effects .
Antiviral activityInhibitory effects on AIDS-related pathogens confirmed through various assays.

Dosage Effects in Animal Models

Research has shown that varying dosages lead to different effects on pathogen growth inhibition without significant adverse effects at lower doses. This suggests a favorable therapeutic index compared to existing treatments like mitoxantrone .

Case Studies

  • Antitumor Activity :
    • A study demonstrated that this compound exhibited superior antitumor efficacy compared to traditional chemotherapeutics in animal models of aggressive non-Hodgkin's lymphoma. The compound was effective at lower dosages than mitoxantrone, indicating a more favorable therapeutic profile .
  • Inhibition of Viral Replication :
    • In vitro assays showed that the compound effectively inhibited viral replication in cell cultures infected with HIV-related pathogens. This highlights its potential as a therapeutic agent in managing viral infections.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6,9-Difluorobenzo[g]isoquinoline-5,10-dione in the laboratory?

  • Methodological Answer : The synthesis typically involves fluorination of precursor quinones or isoquinoline derivatives. For example, nitro-reduction using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 h) is critical for generating diamine intermediates . Subsequent cyclization with aldehydes in dry DMF at 120°C under nitrogen (18 h) can yield fluorinated heterocycles, as seen in analogous fluorobenzimidazole syntheses . Sodium metabisulfite may act as both a catalyst and oxidizing agent to stabilize reactive intermediates.

Q. Which spectroscopic methods are most effective for characterizing fluorinated isoquinoline-diones?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming fluorination positions and aromatic proton environments. Fluorine substituents induce deshielding effects, observable in chemical shifts (e.g., δ 7–8 ppm for aromatic protons adjacent to fluorine) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺) with precision ≤2 ppm error .
  • IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O, ~1650–1750 cm⁻¹) and fluorinated aromatic C-F bonds (~1100–1250 cm⁻¹) .

Q. How can reaction yields be optimized during fluorination steps?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents like DMF enhance fluorinating agent reactivity by stabilizing ionic intermediates .
  • Temperature Control : Maintaining 120°C during cyclization minimizes side reactions (e.g., defluorination) .
  • Catalyst Use : Transition metals (e.g., Pd/Cu in Sonogashira couplings) improve regioselectivity for fluorinated products, as demonstrated in π-extended quinone syntheses .

Advanced Research Questions

Q. How do fluorination patterns influence the electronic properties of benzo[g]isoquinoline-dione derivatives?

  • Methodological Answer : Fluorine's electron-withdrawing effects reduce HOMO-LUMO gaps, enhancing π-π* transitions. Computational studies (e.g., DFT) combined with UV-Vis spectroscopy can quantify bathochromic shifts in absorption spectra. For example, difluorinated derivatives exhibit redshifted absorbance (~20–30 nm) compared to non-fluorinated analogs due to increased conjugation . Electrochemical analysis (cyclic voltammetry) further reveals stabilization of quinone redox potentials (E₁/2 shifts by ~50–100 mV per fluorine substituent) .

Q. What strategies resolve contradictions in reaction yields when varying fluorination agents?

  • Methodological Answer :

  • Mechanistic Studies : Isotopic labeling (¹⁸O/²H) can track fluorine incorporation pathways, distinguishing between electrophilic vs. nucleophilic substitution mechanisms .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy identifies transient intermediates (e.g., fluorinated N-oxides) that may lead to yield variability .
  • Alternative Fluorine Sources : Comparing agents like Selectfluor® (electrophilic) vs. KF (nucleophilic) under identical conditions clarifies steric/electronic effects on regioselectivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Screening : Mixed-solvent systems (e.g., DCM/hexane) promote slow crystallization by modulating solubility.
  • Temperature Gradients : Gradual cooling (0.5°C/min) from 80°C to RT reduces amorphous precipitate formation.
  • Additive Use : Co-crystallization agents (e.g., crown ethers) template molecular packing, as shown in related fluorinated heterocycles .

Properties

IUPAC Name

6,9-difluorobenzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F2NO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOHHAVQFVXLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435723
Record name 6,9-Difluorobenzo[g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144511-13-7
Record name 6,9-Difluorobenzo[g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the mixture of 4-(2',5'-difluorobenzoyl) nicotinic acid and 3-(2',5'-difluorobenzoyl)isonicotinic acid (120 g, 0.456 mol) in fuming 20% H2SO4 (180 mL) was heated to 140° C. After about 30 minutes, more fuming 20% sulfuric acid (120 mL) was added to the hot reaction mixture in four portions of 30 mL each, every 20 minutes. Twenty minutes after the last addition the reaction mixture was cooled at about 80° C. and then was poured onto iced demineralized water (3000 g of ice and 3000 mL of water). The pH of the quenched reaction mixture was adjusted to 1 with 40% NaOH (850 mL) and the formation of a yellow-brown precipitate was observed. After about 1 hour at 0°-5° C. the crude precipitate was filtered and dried under vacuum to give crude 6,9-difluorobenzo [g]isoquinoline-5,10-dione (98.5 g). The reaction crude was dissolved in boiling THF (1000 mL) and the hot solution was decolored with active charcoal (9 g), filtered and concentrated to a volume of about 300 mL. After cooling at 0°-5° C. for about 2 hours a yellow solid was collected by filtration to afford analytically pure 6,9-difluorobenzo[g]isoquinoline-5,10-dione (90.6 g, 81% yield).
Name
4-(2',5'-difluorobenzoyl) nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
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reactant
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120 mL
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reactant
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850 mL
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reactant
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9 g
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reactant
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1000 mL
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solvent
Reaction Step Six
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Quantity
3000 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of the mixture of 4-(2,5-difluorobenzoyl)nicotinic acid and 3-(2,5-difluorobenzoyl)isonicotinic acid of Preparative Example 3 (61.07 g) in 20% oleum (100 mL) is heated at 140° C. while 20% oleum is added in four portions (13.2 mL each) at 20 min-intervals. After the fourth addition the mixture is heated for 20 min, then it is cooled to room temperature and quenched with a mixture of ice (1,500 g), water (1,500 mL) and 35% NaOH (350 mL). The mixture is extracted four times with methylene chloride (1×1,000 mL followed by 3×500 mL). The combined organic solutions are washed with water (2×1,000 mL), dried (Na2SO4) and the solvent removed by roto-evaporation. The dark-red solid obtained (56.0 g) is dissolved in boiling THF (840 mL) and decolorizing charcoal (8.40 g) is added. After 30 min the mixture is filtered while hot and the filtrate concentrated to 200 mL. The precipitate obtained is collected by suction filtration to give 6,9-difluorobenzo[g]isoquinoline-5,10-dione (43.00 g).
Name
4-(2,5-difluorobenzoyl)nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 3
Quantity
61.07 g
Type
reactant
Reaction Step Three
Name
Quantity
840 mL
Type
reactant
Reaction Step Four
Quantity
8.4 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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